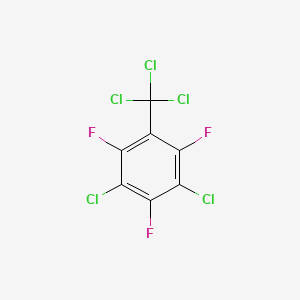

3,5-Dichloro-2,4,6-trifluorobenzotrichloride

CAS No.: 1350637-13-6

Cat. No.: VC3183199

Molecular Formula: C7Cl5F3

Molecular Weight: 318.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1350637-13-6 |

|---|---|

| Molecular Formula | C7Cl5F3 |

| Molecular Weight | 318.3 g/mol |

| IUPAC Name | 1,3-dichloro-2,4,6-trifluoro-5-(trichloromethyl)benzene |

| Standard InChI | InChI=1S/C7Cl5F3/c8-2-4(13)1(7(10,11)12)5(14)3(9)6(2)15 |

| Standard InChI Key | ZMJYBDHSSLHORR-UHFFFAOYSA-N |

| SMILES | C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(Cl)(Cl)Cl |

| Canonical SMILES | C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(Cl)(Cl)Cl |

Introduction

Physical and Chemical Properties

3,5-Dichloro-2,4,6-trifluorobenzotrichloride possesses distinctive physical and chemical characteristics that define its behavior in various chemical environments. Understanding these properties is essential for researchers working with this compound in laboratory or industrial settings.

Fundamental Physical Properties

The compound exists as a defined chemical entity with specific measurable parameters. The table below summarizes the key physical properties of 3,5-Dichloro-2,4,6-trifluorobenzotrichloride:

| Property | Value |

|---|---|

| CAS Number | 1350637-13-6 |

| Molecular Formula | C7Cl5F3 |

| Molecular Weight | 318.3 g/mol |

| IUPAC Name | 1,3-dichloro-2,4,6-trifluoro-5-(trichloromethyl)benzene |

| Standard InChI | InChI=1S/C7Cl5F3/c8-2-4(13)1(7(10,11)12)5(14)3(9)6(2)15 |

| Standard InChIKey | ZMJYBDHSSLHORR-UHFFFAOYSA-N |

| SMILES | C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(Cl)(Cl)Cl |

These physical parameters provide researchers with essential information regarding the compound's identity and properties, facilitating its proper handling and utilization in various applications .

Chemical Reactivity

3,5-Dichloro-2,4,6-trifluorobenzotrichloride demonstrates notable reactivity with both nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis. The presence of multiple halogen atoms creates a reactive molecule that can undergo various transformation reactions. The trichloromethyl group (-CCl3) provides additional reaction sites, expanding the compound's synthetic utility. The compound's fluorine atoms contribute to its stability in certain chemical environments while simultaneously creating unique reactivity patterns that can be exploited in targeted synthetic pathways.

Synthesis Methods

The preparation of 3,5-Dichloro-2,4,6-trifluorobenzotrichloride involves specialized synthetic procedures that have been developed to optimize yield and purity. These methods typically leverage strategic modification of precursor molecules.

General Synthetic Approaches

Applications and Uses

3,5-Dichloro-2,4,6-trifluorobenzotrichloride serves as a valuable chemical intermediate across multiple industries and research areas. Its unique structure and reactivity profile enable diverse applications.

Agricultural Applications

In agriculture, 3,5-Dichloro-2,4,6-trifluorobenzotrichloride plays a significant role as a precursor in the synthesis of trifluoromethylpyridines (TFMP). These TFMP derivatives are crucial components in active agrochemical ingredients, particularly those designed for crop protection against various pests. The compound's structural features, including its halogen substitution pattern, contribute to the efficacy of the resulting agrochemical products. The strategic incorporation of fluorine atoms in these molecules often enhances their biological activity, stability, and bioavailability, making them more effective in agricultural applications .

Pharmaceutical Research

The pharmaceutical industry utilizes 3,5-Dichloro-2,4,6-trifluorobenzotrichloride as a building block in the synthesis of fluorinated compounds for drug development. Fluorinated aromatic compounds have gained significant importance in medicinal chemistry due to their unique properties, including enhanced metabolic stability, increased lipophilicity, and improved binding selectivity to biological targets. Researchers leverage this compound to create novel chemical entities with potential therapeutic applications, exploring structure-activity relationships to optimize drug candidates .

Biochemical Research Applications

In biochemical research, 3,5-Dichloro-2,4,6-trifluorobenzotrichloride has been utilized for the preparation of specialized affinity gels, such as Avid AL. These affinity gels play an important role in the purification of biological macromolecules, particularly immunoglobulin G. The compound's reactive nature allows for its incorporation into materials that can selectively bind target proteins, facilitating their isolation and purification from complex biological mixtures. This application demonstrates the compound's utility beyond traditional chemical synthesis, extending into the biological sciences.

Industrial and Materials Science Applications

The compound finds additional applications in industrial settings, particularly in the development of high-performance materials. It serves as a precursor in the production of fluorinated polymers, which exhibit exceptional resistance to heat, chemicals, and weathering. These polymers are utilized in demanding applications within the automotive, aerospace, and electronics industries. Additionally, 3,5-Dichloro-2,4,6-trifluorobenzotrichloride acts as a specialty solvent in chemical reactions requiring stable, inert environments, particularly for sensitive compounds in research laboratories .

Environmental Research

Emerging research explores the potential of 3,5-Dichloro-2,4,6-trifluorobenzotrichloride in environmental applications, particularly in the development of materials designed to capture greenhouse gases. The compound's unique structure and reactivity are being investigated for creating specialized materials with selective adsorption properties. This research direction represents an evolving application area that may contribute to sustainability efforts and environmental protection strategies .

Comparison with Related Compounds

Understanding 3,5-Dichloro-2,4,6-trifluorobenzotrichloride in context requires comparison with structurally related compounds, highlighting its distinctive properties and applications.

Structural Analogues

Several compounds share structural similarities with 3,5-Dichloro-2,4,6-trifluorobenzotrichloride, including other halogenated benzene derivatives. A notable structural analogue is 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride, which features a trifluoromethyl group instead of a trichloromethyl group. This seemingly minor modification significantly alters the compound's physical properties and reactivity profile, demonstrating how subtle structural changes can lead to distinct chemical behaviors. Other related compounds include variously halogenated pyridines, which share the pattern of halogen substitution but feature a nitrogen-containing heterocyclic core instead of a benzene ring .

Functional Comparisons

When compared to its structural analogues, 3,5-Dichloro-2,4,6-trifluorobenzotrichloride demonstrates unique reactivity patterns and application profiles. The trichloromethyl group provides distinctive reactivity that differs from compounds with other functional groups in the same position. This functional group serves as a reactive handle for further chemical transformations, opening pathways to diverse derivative compounds. The specific arrangement of halogen atoms around the aromatic ring creates a unique electronic environment that influences the compound's behavior in various chemical reactions and applications .

Future Research Directions

The continuing investigation of 3,5-Dichloro-2,4,6-trifluorobenzotrichloride presents several promising research avenues that may expand its applications and understanding.

Synthetic Methodology Development

Future research may focus on developing improved synthetic routes to 3,5-Dichloro-2,4,6-trifluorobenzotrichloride, potentially employing greener chemistry approaches with reduced environmental impact. These methodologies might aim to increase yield, reduce waste generation, and streamline production processes. Advanced catalytic systems could potentially enable more selective halogenation reactions, improving the efficiency of current synthetic pathways. Such developments would enhance the compound's accessibility for research and industrial applications while addressing sustainability concerns .

Application Expansion

Exploration of new applications for 3,5-Dichloro-2,4,6-trifluorobenzotrichloride represents another significant research direction. Potential areas include expanded use in materials science, particularly in the development of specialized coatings and polymers with enhanced properties. The compound's potential in environmental applications, such as materials for greenhouse gas capture, merits further investigation. Additionally, its utility in pharmaceutical research may expand as medicinal chemists continue to explore the benefits of incorporating fluorinated moieties into drug candidates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume